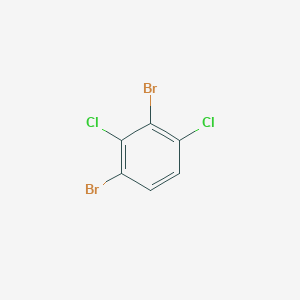

1,3-Dibromo-2,4-dichlorobenzene

Description

Significance of Polyhalogenated Aromatics in Contemporary Chemical Research

Polyhalogenated aromatic compounds are foundational to many areas of modern chemistry. Their significance lies in their ability to act as precursors and intermediates in the synthesis of a wide array of more complex molecules. The halogen atoms on the aromatic ring serve as reactive handles, enabling chemists to introduce other functional groups through various cross-coupling reactions, such as Suzuki and Grignard reactions. atomfair.com This versatility makes them indispensable in the development of new pharmaceuticals, agrochemicals, and high-performance polymers. The electron-withdrawing nature of the halogen substituents also modifies the electronic properties of the benzene (B151609) ring, influencing its reactivity and the properties of the resulting materials. atomfair.com

Isomeric Considerations and Structural Peculiarities within Dibromodichlorobenzene Frameworks

The dibromodichlorobenzene framework can exist in several isomeric forms, each with a unique spatial arrangement of the four halogen atoms on the benzene ring. Isomers are compounds that share the same molecular formula but have different structural arrangements. In the case of dibromodichlorobenzene (C6H2Br2Cl2), the different placements of the two bromine and two chlorine atoms lead to distinct chemical and physical properties. For instance, there are six possible isomers for a dibromochlorobenzene structure. quora.comstudy.comstudy.com

The specific substitution pattern of 1,3-Dibromo-2,4-dichlorobenzene, with bromine atoms at positions 1 and 3, and chlorine atoms at positions 2 and 4, creates a unique electronic and steric environment around the benzene ring. This specific arrangement influences the molecule's reactivity in subsequent chemical transformations, dictating where further substitutions or reactions are likely to occur. The interplay of the inductive and resonance effects of the four halogen substituents results in a complex and nuanced reactivity profile.

Historical Development of Halogenated Benzene Synthesis and Reactivity Paradigms

The journey into the synthesis and understanding of halogenated benzenes began with the discovery of benzene itself by Michael Faraday in 1825. rigb.org Early methods for halogenating benzene involved direct reaction with halogens, often in the presence of a catalyst. These reactions, however, often led to a mixture of products with varying degrees of halogenation and different isomeric forms.

A significant advancement in the controlled synthesis of halogenated benzenes was the development of electrophilic aromatic substitution reactions. The use of Lewis acid catalysts, such as ferric chloride (FeCl3) or aluminum chloride (AlCl3), was found to greatly facilitate the halogenation of benzene by activating the halogen molecule, making it a more potent electrophile. Over time, chemists developed a deeper understanding of the directing effects of substituents on the benzene ring. This knowledge allowed for more predictable and regioselective halogenation reactions, paving the way for the synthesis of specific polysubstituted isomers like this compound. For instance, starting with a dichlorobenzene and performing a subsequent bromination can lead to the formation of various bromodichlorobenzene isomers. google.com The ability to control the position of incoming halogens by manipulating reaction conditions and the nature of existing substituents has been a cornerstone in the evolution of synthetic organic chemistry.

Current Research Trajectories Pertaining to this compound and Its Related Congeners

Current research involving this compound and its related polyhalogenated congeners is focused on leveraging their unique properties for advanced applications. One major area of interest is in materials science, where these compounds serve as building blocks for the synthesis of novel organic electronic materials. atomfair.com For example, they are utilized in palladium-catalyzed cross-coupling reactions to create liquid crystals and materials for Organic Light Emitting Diodes (OLEDs). atomfair.com

In the field of medicinal chemistry, the polyhalogenated scaffold of this compound is being explored for the construction of new drug candidates. atomfair.com The presence of multiple halogen atoms can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.

Furthermore, the electron-deficient nature of the aromatic system in compounds like this compound makes them valuable for developing new agrochemical intermediates, particularly for fungicides and herbicides. atomfair.com Researchers are also investigating their use as precursors for the synthesis of specialized ligands for various catalytic systems. atomfair.com The ongoing exploration of the reactivity of these compounds in various chemical transformations continues to open up new avenues for the creation of functional molecules with tailored properties.

Structure

3D Structure

Properties

IUPAC Name |

1,3-dibromo-2,4-dichlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2Cl2/c7-3-1-2-4(9)5(8)6(3)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEUDFUBIELPUTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)Br)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Chemical Reactivity and Transformations of 1,3 Dibromo 2,4 Dichlorobenzene

Nucleophilic Aromatic Substitution Reactions on the Dihalogenated Benzene (B151609) Core

Nucleophilic aromatic substitution (SNAr) reactions on 1,3-dibromo-2,4-dichlorobenzene are challenging due to the electron-donating nature of the halogen atoms, which deactivate the ring towards nucleophilic attack. Simple aryl halides are generally resistant to attack by nucleophiles. libretexts.org However, the presence of multiple halogens can create a sufficiently electrophilic carbon center for substitution to occur, albeit under harsh conditions.

The mechanism of SNAr typically proceeds through an addition-elimination pathway. A nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com The aromaticity of the ring is temporarily lost in this step. libretexts.org Subsequently, the leaving group is expelled, and the aromaticity of the ring is restored. libretexts.org

The reactivity of the different halogens as leaving groups in SNAr reactions generally follows the trend I > Br > Cl > F. Therefore, in this compound, the bromine atoms would be preferentially substituted over the chlorine atoms in a hypothetical SNAr reaction. The position of attack would be influenced by the combined directing effects of the four halogen substituents.

Electrophilic Aromatic Substitution Patterns and Substituent Directivity in Polyhalogenated Systems

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives. minia.edu.eg However, the four halogen atoms in this compound significantly deactivate the aromatic ring towards electrophilic attack. Halogens are ortho, para-directing groups, but they deactivate the ring through their strong inductive electron-withdrawing effect. minia.edu.egmsu.edu

The mechanism of EAS involves the attack of an electrophile on the π-electron system of the benzene ring to form a positively charged carbocation intermediate, known as an arenium ion or sigma complex. msu.edulibretexts.org This intermediate is resonance-stabilized. libretexts.org In a subsequent step, a proton is removed from the arenium ion to restore the aromaticity of the ring, resulting in the substitution product. msu.edulibretexts.org

In this compound, the positions for electrophilic attack are limited to the two available hydrogens. The directing effects of the four halogens must be considered to predict the regioselectivity of the reaction. All four halogens are ortho, para-directors. The cumulative effect of these deactivating but ortho, para-directing groups makes electrophilic substitution reactions on this compound very difficult to achieve.

Interactive Data Table: Directing Effects of Halogens in Electrophilic Aromatic Substitution

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

| -Br | Electron-withdrawing | Electron-donating | Deactivating | Ortho, Para |

| -Cl | Electron-withdrawing | Electron-donating | Deactivating | Ortho, Para |

Given the substitution pattern, any electrophilic attack would be severely hindered. If a reaction were to occur, predicting the major product would require a careful analysis of the additive directing effects of all four halogens.

Cross-Coupling Reactions and Organometallic Transformations of Polyhalogenated Aryl Halides

Polyhalogenated aryl halides like this compound are valuable substrates in transition metal-catalyzed cross-coupling reactions. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, providing access to a wide range of complex organic molecules. The differential reactivity of the C-Br and C-Cl bonds is key to achieving selective transformations.

Common cross-coupling reactions include the Suzuki-Miyaura, Stille, and Sonogashira reactions. researchgate.netnih.gov In these reactions, a palladium catalyst is typically used to facilitate the coupling of the aryl halide with an organometallic reagent, such as an organoboron, organotin, or organocopper compound, respectively. researchgate.netnih.govnih.gov

The general catalytic cycle for these reactions involves three main steps: oxidative addition, transmetalation, and reductive elimination. In the case of this compound, the C-Br bonds are more reactive than the C-Cl bonds towards oxidative addition to the palladium catalyst. This difference in reactivity allows for selective functionalization at the bromine-bearing positions. For instance, a Suzuki coupling with an arylboronic acid could be performed to replace one or both bromine atoms while leaving the chlorine atoms intact. nih.gov

Interactive Data Table: Common Cross-Coupling Reactions

| Reaction Name | Organometallic Reagent | Catalyst (Typical) | Bond Formed |

| Suzuki-Miyaura | Organoboron (e.g., R-B(OH)₂) | Pd(PPh₃)₄ | C-C |

| Stille | Organotin (e.g., R-SnBu₃) | Pd(PPh₃)₄ | C-C |

| Sonogashira | Terminal Alkyne (with CuI co-catalyst) | PdCl₂(PPh₃)₂ | C-C (alkyne) |

| Heck | Alkene | Pd(OAc)₂ | C-C (alkene) |

| Buchwald-Hartwig | Amine | Pd catalyst with specific ligands | C-N |

By carefully controlling the reaction conditions, such as the choice of catalyst, ligand, base, and solvent, it is possible to achieve high selectivity for the desired cross-coupling product.

Radical Reactions and Their Role in the Chemical Behavior of this compound

Radical reactions involving aryl halides are less common than ionic reactions but can play a role in their chemical behavior, particularly under specific conditions such as high temperatures or the presence of radical initiators. libretexts.org Radical reactions proceed through a chain mechanism involving initiation, propagation, and termination steps. libretexts.orglumenlearning.com

One potential radical reaction for this compound is radical dehalogenation. libretexts.org This can be achieved using a radical initiator like azobisisobutyronitrile (AIBN) and a hydrogen atom donor such as tributyltin hydride (Bu₃SnH). libretexts.org The tributyltin radical abstracts a halogen atom from the aryl halide to generate an aryl radical. This aryl radical then abstracts a hydrogen atom from Bu₃SnH to form the dehalogenated product and regenerate the tributyltin radical, which continues the chain reaction. libretexts.org

Due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, selective de-bromination would be expected. The aryl radical intermediate can also participate in other reactions, such as cyclization or addition to multiple bonds, depending on the reaction conditions and the presence of other functional groups.

Elucidation of Thermal and Photochemical Decomposition Pathways for Halogenated Aromatics

The thermal and photochemical decomposition of halogenated aromatic compounds is an area of significant environmental and chemical interest. The decomposition of dichlorobenzenes has been studied, and it is known that they begin to decompose at around 650°C. royalsocietypublishing.org The primary gaseous product of the thermal decomposition of dichlorobenzenes is hydrogen chloride. royalsocietypublishing.org The decomposition is often a unimolecular process and does not appear to involve significant chain reactions. royalsocietypublishing.org

For this compound, thermal decomposition would likely proceed through the homolytic cleavage of the carbon-halogen bonds. The C-Br bonds, being weaker than the C-Cl bonds, would be expected to cleave first. This would generate aryl and halogen radicals, which could then undergo a variety of subsequent reactions, including hydrogen abstraction, recombination, and fragmentation of the aromatic ring, leading to the formation of a complex mixture of products, including less halogenated benzenes, polycyclic aromatic hydrocarbons, and halogenated biphenyls.

Photochemical decomposition involves the absorption of light by the molecule, leading to its excitation to a higher electronic state. This excited state can then undergo various processes, including intersystem crossing to a triplet state, or it can directly dissociate. The primary photochemical process for halogenated aromatic compounds is typically the homolytic cleavage of the carbon-halogen bond. Similar to thermal decomposition, the weaker C-Br bonds would be more susceptible to photochemical cleavage. The resulting aryl radicals can then react with the solvent or other molecules present in the system.

Advanced Spectroscopic Characterization and Structural Elucidation of 1,3 Dibromo 2,4 Dichlorobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds. For 1,3-Dibromo-2,4-dichlorobenzene, ¹H and ¹³C NMR provide critical information about the electronic environment of the hydrogen and carbon atoms in the benzene (B151609) ring.

The ¹H NMR spectrum of a related compound, 1-bromo-2,4-dichlorobenzene, shows distinct signals for the protons on the aromatic ring, and similar principles apply to this compound. chemicalbook.com The chemical shifts in ¹H NMR are influenced by the neighboring halogen substituents. ulethbridge.ca For instance, in 1,3-dichlorobenzene (B1664543), the proton situated between the two chlorine atoms (at C2) would be expected to have a different chemical shift compared to the other protons. chemicalbook.com Similarly, in 1,3-dibromobenzene, the proton at C2 exhibits a distinct signal. chemicalbook.com The presence of both bromine and chlorine atoms in this compound would lead to a unique set of chemical shifts for the two remaining protons on the benzene ring.

¹³C NMR spectroscopy provides further structural confirmation by identifying the number of unique carbon environments. docbrown.info In 1,3-dibromobenzene, three distinct signals are observed in the ¹³C NMR spectrum, corresponding to the different carbon atoms in the ring. chemicalbook.com Similarly, 1,3-dichlorobenzene also shows four distinct signals due to its symmetry. chemicalbook.compearson.com For this compound, due to its lower symmetry, six distinct signals would be expected in the ¹³C NMR spectrum, one for each carbon atom. The chemical shifts of these carbons are influenced by the attached halogens. docbrown.info

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| ¹H | ~7.5 - 8.0 | Doublet, Doublet | J(H,H) ≈ 2-9 Hz |

| ¹³C | ~120 - 140 | Singlet | - |

Note: The table presents predicted values based on the analysis of similar halogenated benzenes. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the context of this compound, MS is crucial for confirming its identity and studying its fragmentation patterns.

The mass spectrum of a halogenated compound is characterized by the isotopic pattern of the halogens. wpmucdn.comlibretexts.org Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio, while bromine has two isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. wpmucdn.comulethbridge.ca The presence of two bromine and two chlorine atoms in this compound would result in a complex and highly characteristic isotopic cluster for the molecular ion peak, allowing for its unambiguous identification. libretexts.org The fragmentation of halogenated benzenes in the mass spectrometer often involves the loss of halogen atoms. libretexts.org

Applications of Gas Chromatography-Mass Spectrometry (GC/MS) in Complex Reaction Mixture Analysis

Gas chromatography-mass spectrometry (GC/MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. yzimgs.compdx.edu This is particularly useful for the analysis of complex mixtures, such as those generated during the synthesis of polyhalogenated benzenes. nih.govnih.gov

In a typical GC/MS analysis, the components of a mixture are separated in the gas chromatograph based on their boiling points and interactions with the stationary phase. mdpi.comresearchgate.net Each separated component then enters the mass spectrometer, where it is ionized and fragmented, producing a unique mass spectrum. researchgate.net This allows for the identification and quantification of individual compounds, including isomers, in a complex sample. nih.gov For instance, GC/MS can effectively separate and identify different isomers of dichlorobenzene or other halogenated benzenes that may be present as byproducts in a reaction mixture. researchgate.netresearchgate.net The development of advanced deconvolution algorithms has further enhanced the ability of GC/MS to analyze co-eluting peaks in complex chromatograms. nih.gov

Table 2: Key Mass Spectrometry Data for Halogenated Benzenes

| Compound | Molecular Ion (m/z) | Key Fragments (m/z) | Isotopic Pattern |

| 1,3-Dichlorobenzene | 146 | 111 (M-Cl)+, 75 (C6H3)+ | M, M+2, M+4 (ratio approx. 9:6:1) ulethbridge.ca |

| 1,3-Dibromobenzene | 234 | 155 (M-Br)+, 76 (C6H4)+ | M, M+2, M+4 (ratio approx. 1:2:1) chemicalbook.com |

| This compound | 304 (for ³⁵Cl₂⁷⁹Br₂) | Fragments from loss of Br and/or Cl | Complex pattern due to 2 Br and 2 Cl atoms |

Vibrational Spectroscopy (Infrared and Raman) for Detailed Functional Group Analysis

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. libretexts.orgutoronto.ca These techniques are complementary and are used to identify functional groups and study molecular conformation. utoronto.ca

The IR spectrum of aromatic compounds shows characteristic bands for C-H stretching, C-C stretching in the ring, and out-of-plane C-H bending. The positions of these bands can be influenced by the substitution pattern on the benzene ring. nist.govnist.gov For 1,3-disubstituted benzenes, characteristic absorption bands are observed in the IR spectrum. nih.govchemicalbook.com The presence of heavy halogen atoms like bromine and chlorine will also give rise to characteristic C-X (X=Cl, Br) stretching vibrations at lower frequencies. chemicalbook.com

Raman spectroscopy is particularly useful for studying the vibrations of symmetric bonds that are weak or absent in the IR spectrum. libretexts.orgcapes.gov.br For halogenated benzenes, Raman spectroscopy can provide valuable information about the skeletal vibrations of the ring and the carbon-halogen bonds. researchgate.net The combination of IR and Raman data allows for a more complete vibrational assignment and a deeper understanding of the molecular structure. coe.edu

Table 3: Characteristic Vibrational Frequencies for Halogenated Benzenes

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopy |

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Aromatic C=C Stretch | 1600 - 1450 | IR, Raman |

| C-H Out-of-Plane Bend | 900 - 675 | IR |

| C-Cl Stretch | 800 - 600 | IR, Raman |

| C-Br Stretch | 700 - 500 | IR, Raman |

X-ray Crystallography for Solid-State Structural Determination

For polyhalogenated benzene derivatives, X-ray crystallography can confirm the substitution pattern on the benzene ring and reveal details about intermolecular interactions in the solid state. docbrown.info The work of Kathleen Lonsdale on hexachlorobenzene (B1673134) and hexamethylbenzene (B147005) using X-ray diffraction was pivotal in establishing the planar hexagonal structure of the benzene ring. docbrown.infohackaday.com In the case of this compound, a single-crystal X-ray diffraction study would provide the exact bond lengths of the C-C, C-H, C-Cl, and C-Br bonds, as well as the C-C-C bond angles within the aromatic ring. researchgate.netnih.gov This data is invaluable for understanding the steric and electronic effects of the halogen substituents on the geometry of the benzene ring.

Advanced Spectroscopic Techniques for Probing Molecular Dynamics and Interactions

Beyond the standard spectroscopic methods, advanced techniques can provide deeper insights into the molecular dynamics and interactions of polyhalogenated aromatic hydrocarbons (PAHs). researchgate.netresearchgate.net Techniques such as two-dimensional NMR spectroscopy can be used to establish through-bond and through-space correlations between nuclei, aiding in complex structural assignments.

Furthermore, specialized mass spectrometry techniques can be employed to study the gas-phase chemistry of these compounds. researchgate.net The study of electronic transitions using techniques like fluorescence spectroscopy can also provide valuable information. capes.gov.br In the context of materials science, understanding the supramolecular organization of such molecules, which can be probed by techniques like scanning tunneling microscopy, is of interest. researchgate.net These advanced methods, while not always routine, offer powerful tools for a more comprehensive understanding of the properties and behavior of compounds like this compound.

Theoretical and Computational Chemistry Studies of 1,3 Dibromo 2,4 Dichlorobenzene

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry Elucidation

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. researchgate.netmit.edu For a molecule like 1,3-dibromo-2,4-dichlorobenzene, DFT calculations would typically be employed to optimize the molecular geometry, determining the most stable arrangement of atoms by finding the minimum energy state. This process provides precise bond lengths, bond angles, and dihedral angles. Such calculations are foundational for understanding the molecule's intrinsic properties and behavior. nih.gov However, specific studies detailing the DFT-optimized geometry for this compound are not readily found in the surveyed literature.

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in predicting a molecule's chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. rsc.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap generally implies higher kinetic stability and lower chemical reactivity. kobe-u.ac.jp

For this compound, a HOMO-LUMO analysis would reveal the regions of the molecule most susceptible to electrophilic or nucleophilic attack. Reactivity descriptors such as electronegativity, chemical hardness, and softness can be derived from the HOMO and LUMO energies to quantify the molecule's reactivity. Despite the utility of this analysis, published data containing the specific HOMO-LUMO energies and reactivity descriptors for this compound are not available in the reviewed scientific literature.

Table 1: Frontier Molecular Orbital Data for this compound

| Parameter | Value |

|---|---|

| HOMO Energy | Data not available in the reviewed literature |

| LUMO Energy | Data not available in the reviewed literature |

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule, providing a visual guide to its reactive sites. Regions of negative potential (typically colored red) are electron-rich and prone to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and susceptible to nucleophilic attack. In halogenated benzenes, the electron-withdrawing nature of the halogen atoms significantly influences the MEP. Specifically, a region of positive potential, known as a "sigma-hole," can form on the outermost portion of the halogen atoms, making them sites for halogen bonding.

A detailed MEP map of this compound would precisely locate these reactive areas, taking into account the combined effects of the four halogen substituents. However, specific MEP analyses and visualizations for this compound have not been published in the available literature.

Quantum Chemical Modeling of Reaction Mechanisms and Transition State Structures

Quantum chemical modeling is instrumental in elucidating the step-by-step pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, chemists can map out the entire reaction coordinate. This allows for the determination of activation energies, which govern the reaction rate, and the characterization of the high-energy transition state structures that are fleetingly formed as reactants convert to products. For this compound, this could involve modeling its synthesis, such as the isomerization of other bromodichlorobenzene isomers, or its participation in nucleophilic aromatic substitution reactions. While the synthesis of this compound has been documented, detailed computational studies of its reaction mechanisms and transition state structures are not present in the current body of scientific literature.

Conformational Analysis and Molecular Dynamics Simulations of Halogenated Benzene (B151609) Derivatives

While the benzene ring itself is rigid, conformational analysis can be relevant for understanding the interactions of the molecule in different environments. For substituted benzenes without flexible side chains, the primary focus shifts to intermolecular interactions. Molecular Dynamics (MD) simulations can model the behavior of a collection of this compound molecules over time in a crystalline solid or in solution. These simulations provide insight into packing arrangements in crystals and solvation effects, which are governed by intermolecular forces like van der Waals interactions and halogen bonding.

For this compound, which lacks rotating substituent groups like methyl or ethyl, the concept of intramolecular rotational barriers is not applicable. The investigation would instead focus on the molecule's rotational and translational freedom within a condensed phase (crystal or solution). In the crystalline state, the molecule's freedom of movement is highly restricted by the crystal lattice forces. MD simulations could quantify this by analyzing the librational (oscillatory) motions of the molecules within the lattice. In solution, these simulations would show how the molecule tumbles and interacts with solvent molecules. There are currently no published studies in the reviewed literature that specifically detail the conformational or molecular dynamics of this compound.

Table 2: Rotational Barrier Data for this compound

| State | Parameter | Value |

|---|---|---|

| Crystalline | Molecular Freedom | Data not available in the reviewed literature |

Prediction of Spectroscopic Properties through Advanced Computational Methods

Computational methods can predict various spectroscopic signatures, such as Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. By calculating vibrational frequencies and NMR chemical shifts, theoretical spectra can be generated that aid in the interpretation of experimental data and confirm molecular structures. For instance, DFT calculations can compute the vibrational modes corresponding to the stretching and bending of C-H, C-C, C-Cl, and C-Br bonds, which would appear as distinct peaks in IR and Raman spectra. nih.gov Similarly, methods like the Gauge-Including Atomic Orbital (GIAO) approach can predict ¹H and ¹³C NMR chemical shifts. Although these computational techniques are widely applied to organic molecules, a specific, published theoretical prediction of the spectroscopic properties for this compound is not available.

Research Applications in Advanced Organic Synthesis and Materials Science

1,3-Dibromo-2,4-dichlorobenzene as a Versatile Building Block for Complex Molecular Architecturesbenchchem.combldpharm.com

The structure of this compound makes it a highly adaptable building block for creating intricate molecular designs. The presence of four halogen atoms offers chemists multiple handles to selectively introduce new functional groups and build upon the aromatic core. The differential reactivity of bromine and chlorine atoms in common cross-coupling reactions is a key feature that allows for controlled, stepwise synthesis. Generally, the carbon-bromine bond is more reactive than the carbon-chlorine bond in palladium-catalyzed reactions, enabling selective functionalization.

This selective reactivity allows for a programmed approach to synthesis, where the bromine atoms can be targeted under milder conditions, leaving the chlorine atoms available for subsequent transformations under more forcing conditions. This versatility is crucial for constructing unsymmetrical, highly substituted aromatic compounds that are often key structures in various fields of chemical research.

Table 1: Reactivity of Halogen Sites in this compound

| Halogen Atom | Position on Benzene (B151609) Ring | Typical Relative Reactivity in Cross-Coupling | Potential Synthetic Transformations |

| Bromine | 1 | High | Suzuki, Stille, Sonogashira, Heck, Buchwald-Hartwig Amination |

| Bromine | 3 | High | Suzuki, Stille, Sonogashira, Heck, Buchwald-Hartwig Amination |

| Chlorine | 2 | Low | Suzuki, Buchwald-Hartwig Amination (requires specific catalysts/conditions) |

| Chlorine | 4 | Low | Suzuki, Buchwald-Hartwig Amination (requires specific catalysts/conditions) |

Halogenated aromatic compounds are fundamental components in the synthesis of modern agrochemicals, including herbicides and pesticides. Patent literature for related isomers, such as 1-bromo-3,4-dichlorobenzene, explicitly describes their utility as intermediates for pesticides. google.com The introduction of specific halogen patterns into a molecule can significantly influence its biological activity and environmental profile.

The 1,3-dibromo-2,4-dichloro arrangement provides a scaffold that can be elaborated into a variety of agrochemical precursors. For example, selective cross-coupling reactions at the bromine positions could be used to introduce moieties known to confer herbicidal or fungicidal activity. The remaining chlorine atoms can then be used to fine-tune the molecule's properties, such as its solubility, stability, or mode of action. For instance, a recent study highlighted the development of novel thiadiazole derivatives with a 2,4-dichlorophenyl group that exhibited significant antimicrobial activity against plant pathogens. researchgate.net

The synthesis of pharmaceutical compounds often relies on the use of versatile intermediates to build complex, biologically active molecules. Halogenated benzenes are frequently used for this purpose. smolecule.com Similar to its application in agrochemicals, this compound serves as a valuable starting material for creating pharmaceutical scaffolds. Its related isomers are noted as intermediates in the production of pharmaceuticals. google.com

The ability to perform sequential and site-selective reactions on the dibromodichlorobenzene core allows for the construction of libraries of compounds for drug discovery. For example, the bromine atoms could be replaced with various aryl or alkyl groups via Suzuki coupling, while the chlorine atoms could be substituted with amine-containing groups through Buchwald-Hartwig amination. This would generate a diverse set of molecules that could be screened for therapeutic activity against a range of biological targets.

In materials science, halogenated aromatic compounds are used in the synthesis of polymers and other advanced materials. smolecule.com They can be incorporated into polymer backbones to enhance thermal stability, flame resistance, or to introduce specific electronic properties. For instance, azobenzene (B91143) molecules containing bromine atoms have been synthesized to study their photoisomerization properties, which have applications in optical materials. bilpubgroup.com

This compound can serve as a monomer or a cross-linking agent in polymerization reactions. The multiple reactive sites allow for the formation of highly branched or cross-linked polymers with unique architectures and properties. For example, it could be used in polycondensation reactions with other monomers to create high-performance polymers with applications in electronics or aerospace.

Development of Novel Functionalized Aromatic Systems Utilizing the Dibromodichlorobenzene Core

The development of novel functionalized aromatic systems is a major focus of modern organic chemistry. The this compound core is an excellent platform for this purpose due to the distinct reactivity of its halogen substituents. Research on other polyhalogenated arenes has demonstrated that highly chemoselective and site-selective cross-coupling reactions are possible with the right choice of catalyst and reaction conditions. lookchem.comnsf.gov

This selectivity allows for the programmed synthesis of complex aromatic structures. For example, a palladium catalyst with a specific ligand could be used to selectively couple a boronic acid at the more reactive C-Br positions. The resulting dichlorobiphenyl derivative could then be subjected to a second, different cross-coupling reaction to functionalize the C-Cl positions. This stepwise approach provides access to a wide range of previously inaccessible molecules from a single starting material.

Table 2: Hypothetical Sequential Functionalization of this compound

| Step | Reaction Type | Position(s) Reacted | Reagents | Hypothetical Product |

| 1 | Suzuki Coupling | 1 and 3 (Bromine) | Arylboronic Acid, Pd Catalyst (e.g., Pd(PPh₃)₄) | 1,3-Diaryl-2,4-dichlorobenzene |

| 2 | Buchwald-Hartwig Amination | 2 and 4 (Chlorine) | Amine, Pd Catalyst (e.g., Pd₂(dba)₃ with specific ligand) | 2,4-Diamino-1,3-diarylbenzene derivative |

Strategies for Diversity-Oriented Synthesis (DOS) from Polyhalogenated Benzene Precursors

Diversity-Oriented Synthesis (DOS) is a powerful strategy used in chemical biology and drug discovery to efficiently generate collections of structurally diverse small molecules. nih.govnih.gov The goal of DOS is to explore a wide range of "chemical space" to identify new molecules with interesting biological activities or material properties. nih.gov Polyhalogenated aromatic compounds are ideal starting points for DOS because their multiple reactive sites can be functionalized in a combinatorial fashion. researchgate.net

This compound is a prime candidate for DOS strategies. By systematically varying the reaction partners and conditions, a single starting material can give rise to a large library of distinct products. For example:

Reagent-based diversity: Using a panel of different boronic acids in a Suzuki reaction at the bromine positions.

Reaction-based diversity: Employing different types of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) at the bromine positions.

Sequential diversity: Functionalizing the bromine and chlorine positions in different orders with different reagents.

This approach allows for the rapid generation of molecular libraries with high skeletal and appendage diversity, which can then be screened for desired properties, accelerating the discovery process in both pharmaceutical and materials science research.

Environmental Research on the Fate and Transformation of 1,3 Dibromo 2,4 Dichlorobenzene Analogs

Abiotic Degradation Mechanisms in Environmental Compartments

Abiotic degradation involves non-biological processes that lead to the transformation of chemical compounds. For halogenated aromatics, key abiotic mechanisms include photolysis and hydrolysis, as well as reductive dehalogenation in specific environments.

Halogenated aromatic compounds can undergo degradation upon exposure to sunlight (photolysis) or through reaction with water (hydrolysis). The efficiency of these processes is influenced by the chemical structure of the compound and environmental conditions. While specific data on 1,3-dibromo-2,4-dichlorobenzene is limited, studies on related compounds provide insight into these pathways.

Under certain conditions, such as electron beam irradiation, the degradation of halogenated benzenes has been observed to follow a specific order, with bromobenzene (B47551) degrading more readily than its chlorinated counterparts like 1,2,4-trichlorobenzene (B33124) and p-dichlorobenzene. researchgate.net The final products of such degradation can include benzene (B151609) and diphenyl. researchgate.net It has been noted that under anaerobic conditions, hydrolytic dehalogenation is a preferred mechanism for heterocyclic aromatic compounds. epa.gov

| Degradation Pathway | Description | Influencing Factors |

| Photolysis | Degradation of a compound by light, particularly UV radiation from the sun. For halogenated aromatics, this can involve the cleavage of the carbon-halogen bond. | Wavelength and intensity of light, presence of photosensitizers in the environment. |

| Hydrolysis | A chemical reaction in which a molecule of water breaks one or more chemical bonds. For some halogenated aromatics, this can lead to the replacement of a halogen atom with a hydroxyl group. | pH, temperature, and the presence of catalysts. google.com |

In anaerobic environments, such as deep sediments and anoxic groundwater, reductive dehalogenation is a primary degradation pathway for halogenated aromatic compounds. epa.gov This process involves the removal of a halogen atom with the concurrent addition of electrons, effectively replacing the halogen with a hydrogen atom. nih.gov

This mechanism is recognized as the predominant pathway for the removal of halogens from homocyclic aromatic rings under anaerobic conditions. epa.gov The process may require the induction of specific enzymes. epa.gov For instance, the strain Dehalobacter sp. strain TeCB1 can reductively remove a chlorine atom from 1,2,4,5-tetrachlorobenzene (B31791) to produce 1,2,4-trichlorobenzene and subsequently 1,3- or 1,4-dichlorobenzene (B42874). nih.gov Similarly, Dehalococcoides mccartyi strain DCMB5 is capable of dehalogenating various chlorobenzenes, including pentachlorobenzene (B41901) and tetrachlorobenzenes. nih.gov

Studies on 1,2-dibromoethane (B42909) have shown that anaerobic bacteria can carry out reductive dehalogenation, leading to the formation of ethene. acs.org The efficiency and pathway of reductive dehalogenation can be influenced by the specific microorganisms present and the environmental conditions.

Biotic Transformation and Biodegradation Studies

The breakdown of halogenated aromatic compounds by living organisms, particularly microorganisms, is a critical process in their environmental fate. Both aerobic and anaerobic conditions can support the biodegradation of these compounds, though the specific pathways and microorganisms involved often differ.

Dihalogenated benzenes can be degraded by various microorganisms under both aerobic and anaerobic conditions. nih.gov

Under aerobic conditions , the initial step in the degradation of chlorinated benzenes often involves the action of dioxygenase enzymes. nih.gov For example, the degradation of 1,4-dichlorobenzene by Xanthobacter flavus 14p1 is initiated by a chlorobenzene (B131634) dioxygenase, leading to the formation of a dichlorocatechol that is further broken down. ethz.ch Similarly, an Alcaligenes sp. has been shown to metabolize 1,3-dichlorobenzene (B1664543) by converting it to 3,5-dichlorocatechol, which is then cleaved to form 2,4-dichloromuconate. nih.gov

Under anaerobic conditions , reductive dechlorination is a key process. nih.gov Methanogenic microbial consortia have been observed to transform 1,4-dichlorobenzene to monochlorobenzene and then to benzene. ethz.ch The rate of anaerobic degradation can be slow and may be influenced by the presence of other contaminants. ub.edu For instance, in some studies, the presence of lactate (B86563) in anaerobic microcosms did not enhance the reductive dechlorination of lower-chlorinated benzenes. ub.edu

| Condition | Key Process | Initial Products | Example Microorganism |

| Aerobic | Dioxygenation | Dihydrodiols, Catechols | Pseudomonas sp., Xanthobacter flavus ethz.ch |

| Anaerobic | Reductive Dehalogenation | Less halogenated benzenes | Dehalococcoides sp., Dehalobacter sp. nih.gov |

A diverse array of microorganisms and enzymes are involved in the dehalogenation of aromatic compounds. nih.govnih.govacs.org The removal of the halogen substituent is a critical step in the degradation process. nih.gov

Enzymatic Mechanisms:

Dioxygenases: These enzymes are common in the aerobic degradation of halogenated benzenes, incorporating two oxygen atoms into the aromatic ring. nih.gov

Monooxygenases: These enzymes incorporate a single hydroxyl group, which can lead to the elimination of a halogen atom. nih.gov

Reductive Dehalogenases: These enzymes are crucial in anaerobic respiration, where they catalyze the removal of halogen atoms. nih.gov Some of these enzymes, like RdhA3 from Desulfitobacterium hafniense, utilize a cobalamin cofactor. nih.gov

Microbial Consortia: Pure cultures and microbial consortia capable of degrading halogenated benzenes have been identified. For example, Ralstonia pickettii strain L2 degrades chlorobenzene through hydroxylation steps. nih.gov The bacterium Pseudomonas cichorii 170 can utilize 1,3-dichloropropene (B49464) as a carbon source, employing a haloalkane dehalogenase. researchgate.net In some cases, complex interactions within a microbial community are necessary for complete degradation.

Environmental Persistence and Bioavailability Research (Academic Focus)

The persistence of halogenated organic compounds in the environment is a significant concern due to their stability and potential for bioaccumulation. nih.gov Halogenated methoxybenzenes, for example, have been found to be pervasive in the atmosphere and can undergo long-range transport. nih.gov

The persistence of a compound like this compound is influenced by its resistance to the degradation mechanisms outlined above. The presence of multiple halogen atoms, and the combination of bromine and chlorine, can affect the compound's susceptibility to both abiotic and biotic degradation.

Bioavailability, or the extent to which a chemical can be taken up by an organism, is another critical factor. Compounds that adsorb strongly to soil and sediment may have lower bioavailability. nih.gov Modeling studies of the flame retardant 1,2-dibromo-4-(1,2-dibromoethyl)cyclohexane (B127599) (DBE-DBCH) suggest that it partitions significantly to soil and has a potential for bioaccumulation in organisms. nih.gov The log Kow value, an indicator of a substance's lipophilicity, for DBE-DBCH is estimated at 5.24, suggesting it is likely to accumulate in fatty tissues. nih.gov

Research indicates that even at low environmental concentrations, some halogenated flame retardants can be detected in various environmental compartments, including air, water, and biota. acs.org This highlights the importance of understanding the complete environmental lifecycle of these persistent organic pollutants.

Advanced Analytical Methodologies for Environmental Monitoring and Transformation Product Identification

The detection and quantification of this compound and its transformation products in environmental matrices present a significant analytical challenge due to their presence at trace levels and the complexity of the surrounding medium. mdpi.com Advanced analytical methodologies are crucial for understanding the environmental fate of these halogenated aromatic compounds.

Development of Chromatographic and Spectrometric Techniques for Trace Analysis of Metabolites

The analysis of halogenated contaminants like this compound and its metabolites heavily relies on chromatographic and spectrometric techniques. nih.govnih.gov Gas chromatography (GC) and liquid chromatography (LC) are fundamental separation techniques, often coupled with mass spectrometry (MS) for sensitive and selective detection. mdpi.com

Gas Chromatography (GC): GC is a well-established technique for the analysis of volatile and semi-volatile organic compounds, including halogenated benzenes. nih.govdocumentsdelivered.com The separation is based on the partitioning of analytes between a gaseous mobile phase and a stationary phase within a capillary column. researchgate.net Developments in GC have progressed from packed columns to high-resolution capillary columns, and more recently to advanced techniques like comprehensive two-dimensional gas chromatography (GC×GC). nih.govresearchgate.net For detection, electron capture detectors (ECD) are highly sensitive to halogenated compounds, while mass spectrometry provides definitive identification. nih.gov GC-MS is a powerful tool for structural elucidation of metabolites. mdpi.com

Liquid Chromatography (LC): High-performance liquid chromatography (HPLC) is another key technique, particularly for less volatile or thermally labile metabolites. rsc.orgchromforum.org Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, is a common mode of separation. rsc.org The separation of halogenated aromatic compounds can be influenced by halogen–π interactions with specific column materials. rsc.org For instance, columns coated with carbon materials have shown potential for separating halogenated benzenes based on the number and type of halogen substitutions. rsc.org Tandem mass spectrometry (LC-MS/MS) enhances selectivity and sensitivity, allowing for the analysis of trace-level contaminants in complex environmental samples. mdpi.com

Mass Spectrometry (MS): Mass spectrometry is the leading detection method for the trace analysis of environmental contaminants. When coupled with GC or LC, it provides a powerful combination of separation and identification. mdpi.com High-resolution mass spectrometry (HRMS) is particularly valuable as it can provide highly accurate mass measurements, which aids in the elemental composition determination of unknown transformation products. mdpi.com Negative chemical ionization (NCI) is a soft ionization technique often used in GC-MS for the sensitive detection of halogenated compounds. researchgate.net

Below is an interactive data table summarizing the application of these techniques for the analysis of related halogenated compounds.

| Analytical Technique | Analytes | Sample Matrix | Key Findings |

| GC-MS/MS | Chlorinated and Brominated Polycyclic Aromatic Hydrocarbons | Tuna | Detected 29 out of 30 targeted ClPAHs and 20 out of 21 targeted BrPAHs. researchgate.net |

| HPLC-MS/MS | Tetrabromobisphenol A and its derivatives | River Water | Achieved recovery rates of over 80.28% for the target analytes. mdpi.com |

| GC-NCI-LRMS | Brominated and Chlorinated Flame Retardants and their metabolites | Breast Milk | Developed a reliable method for determining trace amounts of these compounds. researchgate.net |

| GC/MS | Benzene | Exhaled breath, blood, tissues | A primary method for analyzing benzene in biological samples. nih.gov |

Innovative Strategies for Environmental Remediation of Halogenated Aromatic Contaminants

The persistence and toxicity of halogenated aromatic compounds like this compound necessitate the development of effective remediation strategies. nih.gov These strategies can be broadly categorized into physical, chemical, and biological methods.

Bioremediation: This approach utilizes microorganisms to break down or transform hazardous substances into less toxic or non-toxic compounds. o6env.com Fungi, with their expansive mycelial networks, are being explored for their potential in mycoremediation of halogenated pollutants. mdpi.com For example, some fungi can dehalogenate compounds in an aerobic environment. mdpi.com The process of microbial degradation can involve oxidative dehalogenation, where monooxygenases incorporate a hydroxyl group into the aromatic ring, leading to a more hydrophilic and less toxic product. nih.gov

Chemical Remediation: Chemical methods aim to degrade contaminants through reactions like oxidation or reduction. o6env.com Advanced oxidation processes (AOPs) are one such technology. rsc.org In-situ chemical reduction (ISCR) is another method used for chlorinated solvents, facilitating reductive dechlorination through both biotic and abiotic pathways. augustmack.com This often involves injecting reagents like zero-valent iron (ZVI) into the contaminated area. augustmack.com Reductive dechlorination has also been applied to soils contaminated with other organic chemicals by mixing them with an alkali-metal hydroxide (B78521) reagent. oregonstate.edu

Physical Remediation: These techniques focus on the physical removal or containment of contaminants. Soil vapor extraction (SVE) is used for volatile organic compounds (VOCs) by applying a vacuum to extract contaminated vapors from the soil. o6env.comjrte.org Thermal desorption is another physical method where heat is used to vaporize contaminants from soil or sludge, which are then collected and treated. o6env.com For contaminated groundwater, pump-and-treat systems can be employed, where water is extracted and treated above ground using methods like air stripping or activated carbon filtration. jrte.org

Emerging and Combined Approaches: Research is ongoing into novel and more sustainable remediation techniques. Nature-based solutions, such as using industrial wastes like lignin (B12514952) as structurers to enhance bioremediation, are being investigated. researchgate.net Often, a combination of different remediation technologies is required for effective site cleanup. augustmack.comoregonstate.edu For instance, SVE can be used in conjunction with bioremediation or soil washing. oregonstate.edu The selection of the most appropriate strategy depends on various factors, including the type and concentration of the contaminant, site-specific conditions, and regulatory requirements. o6env.com

The table below provides a summary of innovative remediation strategies for halogenated aromatic contaminants.

| Remediation Strategy | Description | Target Contaminants | Key Advantages |

| Mycoremediation | Utilizes fungi to degrade or immobilize toxic substances. mdpi.com | Halogenated nitrophenols | Sustainable and can dehalogenate in aerobic environments. mdpi.com |

| In-Situ Chemical Reduction (ISCR) | Injects chemical reductants to promote the degradation of contaminants. augustmack.com | Chlorinated solvents | Can be applied directly to the contaminated area. augustmack.com |

| Soil Vapor Extraction (SVE) | Removes volatile contaminants from soil by vacuum extraction. o6env.comjrte.org | Volatile Organic Compounds (VOCs) | Relatively easy to install and can treat large volumes of soil. oregonstate.edu |

| Thermal Desorption | Uses heat to vaporize contaminants from soil for collection and treatment. o6env.com | Various organic contaminants | Effective for a range of pollutants. |

| Bioremediation using Genetically Engineered Microorganisms (GEMs) | Employs microorganisms that have been genetically modified for enhanced degradation capabilities. researchgate.net | A wide range of chemical pollutants | High degradative abilities for specific contaminants. researchgate.net |

Future Research Directions and Unresolved Challenges in 1,3 Dibromo 2,4 Dichlorobenzene Chemistry

Development of More Efficient, Sustainable, and Green Synthetic Routes

The current synthesis of 1,3-Dibromo-2,4-dichlorobenzene and related compounds often relies on traditional halogenation methods that can be resource-intensive and generate hazardous byproducts. A significant area of future research will be the development of more sustainable and "green" synthetic methodologies.

Key Research Thrusts:

Catalyst Development: The exploration of novel catalysts is crucial. While Lewis acids like aluminum chloride and ferric chloride are common, research into reusable solid acid catalysts, and metal-free catalytic systems could offer more environmentally benign alternatives. libretexts.orggoogle.com The goal is to enhance reaction rates and selectivity under milder conditions, reducing energy consumption and waste.

Alternative Halogenating Agents: Investigating less hazardous halogenating agents to replace elemental bromine and chlorine is a priority. This includes the development and application of N-halosuccinimides and other solid halogen carriers that are safer to handle and can offer improved regioselectivity.

Flow Chemistry and Process Intensification: Transitioning from batch to continuous flow processes offers numerous advantages, including better heat and mass transfer, improved safety, and the potential for process automation and optimization. semanticscholar.org High-throughput experimentation (HTE) platforms can accelerate the discovery of optimal reaction conditions. semanticscholar.orgbeilstein-journals.org

Renewable Feedstocks: A long-term goal is to move away from fossil fuel-derived starting materials. Lignin (B12514952), an abundant biopolymer rich in aromatic units, presents a potential renewable feedstock for the production of benzene (B151609) and its derivatives. nih.govkit.edu Research into the efficient depolymerization and functionalization of lignin could pave the way for a bio-based route to polyhalogenated benzenes. nih.gov

A comparative look at traditional versus emerging green synthesis strategies highlights the potential for improvement:

| Feature | Traditional Synthesis | Future Green Synthesis |

| Starting Materials | Benzene derivatives from fossil fuels | Aromatics from renewable sources (e.g., lignin) nih.govkit.edu |

| Catalysts | Stoichiometric Lewis acids (e.g., AlCl₃, FeCl₃) libretexts.org | Recyclable solid acids, nanocatalysts, metal-free catalysts |

| Reaction Conditions | Often harsh temperatures and pressures | Milder conditions, reduced energy input semanticscholar.org |

| Solvents | Often chlorinated or volatile organic solvents | Greener solvents, solvent-free reactions, or biphasic systems scienceopen.com |

| Waste Generation | Significant, including acidic and halogenated waste | Minimized waste through higher selectivity and catalyst recycling |

Exploration of Novel Reactivity Patterns and Catalytic Applications for Polyhalogenated Benzene Derivatives

The unique electronic and steric properties of this compound, stemming from its multiple halogen substituents, make it a versatile building block in organic synthesis. Future research will likely uncover new reactivity patterns and expand its applications.

Areas for Exploration:

Site-Selective Cross-Coupling Reactions: A major challenge in the functionalization of polyhalogenated arenes is achieving site-selectivity, especially when identical halogens are present. acs.org Developing new ligand and catalyst systems that can differentiate between the various C-Br and C-Cl bonds in this compound will enable the synthesis of complex, precisely substituted molecules. acs.org

Directed Metalation: The use of directing groups to control the regioselectivity of metalation-substitution reactions is a powerful tool. Research into novel directing groups that can be temporarily installed and subsequently removed will provide greater control over the functionalization of the benzene ring.

Catalysis: Polyhalogenated aromatics themselves can serve as ligands or precursors to catalysts. The electron-withdrawing nature of the halogens can tune the electronic properties of a metal center, potentially leading to catalysts with unique reactivity and selectivity.

Photochemical and Electrochemical Methods: Light- and electricity-driven reactions offer alternative, often milder, pathways for bond formation. Exploring the photochemical and electrochemical reactivity of this compound could lead to new synthetic transformations that are not accessible through traditional thermal methods.

Advanced Characterization of Reaction Intermediates and Elucidation of Complex Reaction Mechanisms

A deeper understanding of reaction mechanisms is fundamental to improving existing synthetic methods and designing new ones. The electrophilic aromatic substitution reactions used to synthesize and functionalize this compound involve transient intermediates.

Future Research Directions:

Spectroscopic Techniques: The use of advanced spectroscopic techniques, such as in-situ NMR and time-resolved spectroscopy, can provide valuable insights into the structure and lifetime of reaction intermediates like sigma complexes (arenium ions). numberanalytics.com

Trapping Experiments: Designing experiments to trap and characterize fleeting intermediates will provide direct evidence for proposed reaction pathways.

Isotope Labeling Studies: The use of isotopic labeling can help to elucidate the movement of atoms and the nature of bond-breaking and bond-forming steps in complex reaction sequences.

The mechanism of electrophilic aromatic substitution, the cornerstone of benzene chemistry, proceeds through a two-step process:

Formation of the Electrophile: A Lewis acid catalyst activates the halogen, making it more electrophilic. masterorganicchemistry.comyoutube.com

Nucleophilic Attack and Intermediate Formation: The electron-rich benzene ring attacks the electrophile, forming a carbocation intermediate known as an arenium ion or sigma complex. msu.edu This step is typically the rate-determining step. msu.edu

Deprotonation: A weak base removes a proton from the arenium ion, restoring the aromaticity of the ring and yielding the halogenated product. msu.eduyoutube.com

Deeper Mechanistic Understanding of Environmental Fate and Enhanced Remediation Strategies

The persistence of polyhalogenated aromatic compounds in the environment is a significant concern. While this compound itself is not as widely studied as some other halogenated compounds, understanding its potential environmental behavior is crucial.

Key Research Areas:

Biodegradation Pathways: Identifying microorganisms and enzymatic pathways capable of degrading this compound is a priority. This involves studying both aerobic and anaerobic degradation processes. While dichlorobenzenes are known to biodegrade slowly under aerobic conditions, their transformation in anaerobic environments is less understood. epa.gov

Photodegradation: Investigating the potential for photodegradation in water and soil is important, although direct photolysis is not expected to be a significant degradation pathway for dichlorobenzenes. epa.gov

Sorption and Transport: Studying the adsorption and desorption behavior of this compound in different soil types and sediments will help to predict its mobility and bioavailability in the environment. epa.gov

Advanced Remediation Technologies: Developing and optimizing remediation techniques is critical. Surfactant-enhanced remediation has shown promise for dichlorobenzene-contaminated soils. nih.gov Further research into the use of biosurfactants could lead to more sustainable remediation strategies. nih.gov

| Environmental Process | Current Understanding for Related Compounds (Dichlorobenzenes) | Future Research for this compound |

| Biodegradation | Slow under aerobic conditions; limited under anaerobic conditions. epa.gov | Identification of specific microbial strains and enzymes for enhanced degradation. |

| Photolysis | Not expected to be a significant pathway. epa.gov | Investigation of sensitized photolysis and advanced oxidation processes. |

| Sorption | Moderately to tightly adsorbed to soil and sediment. epa.gov | Quantitative studies on sorption coefficients in various environmental matrices. |

| Remediation | Surfactant-enhanced flushing shows potential. nih.gov | Optimization of existing techniques and development of novel catalytic or biological remediation methods. |

Integration of Computational Chemistry for Predictive Material Design and Reaction Optimization

Computational chemistry is becoming an indispensable tool in modern chemical research, offering the potential to accelerate discovery and reduce the reliance on trial-and-error experimentation. schrodinger.commit.edu

Applications in this compound Research:

Predicting Reactivity and Spectra: Quantum mechanics (QM) methods like Density Functional Theory (DFT) can be used to calculate the electronic structure of this compound, predicting its reactivity towards different reagents and simulating its spectroscopic properties. rsc.org

Mechanism Elucidation: Computational modeling can be used to map out entire reaction pathways, calculating the energies of reactants, transition states, and products. nih.govcompchemhighlights.org This can provide a detailed understanding of reaction mechanisms and help to explain observed selectivity. compchemhighlights.org

Catalyst and Materials Design: By simulating the interactions between this compound and potential catalysts or within a material matrix, researchers can rationally design new catalysts and materials with desired properties. mit.edunih.gov

Machine Learning for Reaction Optimization: Machine learning (ML) algorithms can be trained on experimental data to build predictive models for reaction outcomes. beilstein-journals.org These models can then be used to efficiently explore the vast parameter space of a chemical reaction and identify optimal conditions with fewer experiments. semanticscholar.org

The synergy between computational modeling and experimental work is expected to drive significant advances in the chemistry of this compound and other polyhalogenated systems.

Q & A

Basic: What are the recommended methods for synthesizing 1,3-Dibromo-2,4-dichlorobenzene?

Answer:

The synthesis of this compound typically involves sequential halogenation via electrophilic aromatic substitution. For structurally similar bromo-chlorobenzenes (e.g., 1-Bromo-2,4-dichlorobenzene), bromination and chlorination steps are optimized under controlled conditions. Key considerations include:

- Halogenation Order : Bromine (electron-withdrawing) directs subsequent substitutions to meta/para positions. Chlorination after bromination may require Lewis acid catalysts (e.g., FeCl₃) to enhance reactivity .

- Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate) is used to isolate the product. Purity validation via GC (≥95.0%) or HPLC (≥98%) is critical .

Basic: How is the purity and structure of this compound characterized?

Answer:

Characterization employs a multi-technique approach:

- Spectroscopy :

- Chromatography : GC retention times and HPLC area% quantify purity (>95% by GC) .

- X-ray Crystallography : SHELX software resolves heavy-atom (Br/Cl) positions and crystallographic disorder, though high-resolution data (≤0.8 Å) is recommended for accuracy .

Advanced: What challenges arise in crystallographic refinement of halogenated benzenes like this compound?

Answer:

Crystallographic refinement faces two primary challenges:

- Heavy-Atom Effects : Bromine and chlorine exhibit strong X-ray absorption, causing anisotropic displacement parameters. SHELXL’s robust weighting schemes and restraints (e.g., DELU, SIMU) mitigate thermal motion artifacts .

- Disorder : Halogen substituents may occupy multiple positions. Partial occupancy modeling (e.g., splitting Br/Cl sites) and TWIN commands in SHELX resolve rotational or positional disorder in low-symmetry space groups .

Advanced: How can researchers assess the environmental persistence and degradation pathways of this compound?

Answer:

Environmental studies combine experimental and computational methods:

- Biodegradation Assays : Rhizosphere microcosms with Jatropha curcas or Pseudomonas spp. quantify degradation rates. GC-MS monitors parent compound depletion and metabolite formation (e.g., dehalogenated intermediates) .

- Solubility and Partitioning : ACD/Labs Percepta predicts log Kₒw (octanol-water) and water solubility (e.g., ~1.5 × 10⁻⁶ mol dm⁻³ at 298 K for analogous dibromobenzenes) to model bioaccumulation .

- Toxicity Screening : Acute toxicity tests on Daphnia magna or Chlorella vulgaris determine EC₅₀ values. LC-MS/MS detects oxidative stress biomarkers (e.g., glutathione depletion) .

Advanced: What mechanistic insights guide nucleophilic aromatic substitution (NAS) reactions in this compound?

Answer:

NAS reactivity depends on:

- Substituent Effects : Electron-withdrawing Br/Cl groups activate the ring but direct nucleophiles to positions ortho/para to halogens. DFT calculations (e.g., B3LYP/6-31G*) model charge distribution and transition states .

- Solvent Optimization : Polar aprotic solvents (DMSO, DMF) stabilize intermediates. Kinetic studies (UV-Vis monitoring) reveal rate enhancements with crown ethers for anion activation .

Environmental Analysis: What methods detect trace levels of this compound in soil and water?

Answer:

- GC-MS with Purge-and-Trap : Achieves detection limits of 0.1–1.0 µg/L. Deuterated internal standards (e.g., d₄-1,4-dichlorobenzene) correct for matrix effects .

- Solid-Phase Microextraction (SPME) : Polydimethylsiloxane fibers preconcentrate analytes from aqueous samples. Method validation includes recovery studies (85–110%) and inter-laboratory reproducibility .

- High-Resolution LC-MS/MS : Quantifies sub-ppb levels in complex matrices. MRM transitions (e.g., 288 → 79 [Br⁻]) enhance specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.